3-Methyldec-2-ene
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Overview
Description
3-Methyldec-2-ene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond Its molecular formula is C11H22, and it is a branched hydrocarbon with a methyl group attached to the second carbon of the decene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyldec-2-ene can be synthesized through the dehydration of alcohols. One common method involves the use of 3-methyl-2-decanol as a starting material. The dehydration reaction is typically carried out using an acid catalyst such as concentrated sulfuric acid or phosphoric acid at elevated temperatures. The reaction proceeds as follows:
[ \text{3-methyl-2-decanol} \xrightarrow{\text{H}_2\text{SO}_4, \text{heat}} \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of phosphoric acid as a catalyst is preferred due to its lower tendency to cause side reactions compared to sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
3-Methyldec-2-ene undergoes various chemical reactions typical of alkenes, including:
Oxidation: It can be oxidized to form epoxides or diols using reagents such as peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound using a catalyst like palladium on carbon (Pd/C) converts it to 3-methyldecane.
Substitution: Electrophilic addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., HBr) result in the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Epoxidation: 3-Methyldec-2,3-epoxide.
Hydrogenation: 3-Methyldecane.
Halogenation: 2-Bromo-3-methyldecane.
Scientific Research Applications
3-Methyldec-2-ene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and mechanisms of electrophilic addition reactions.
Biology: Investigated for its role in the biosynthesis of natural products and its interactions with biological membranes.
Mechanism of Action
The mechanism of action of 3-Methyldec-2-ene in chemical reactions involves the interaction of the π-electrons of the double bond with electrophiles or nucleophiles. In electrophilic addition reactions, the double bond acts as a nucleophile, attacking the electrophile to form a carbocation intermediate, which then reacts with a nucleophile to form the final product. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Comparison with Similar Compounds
Similar Compounds
3-Methyldec-3-ene: Another isomer with the double bond at the third position.
2-Methyldec-2-ene: An isomer with the methyl group at the second position and the double bond at the second position.
3-Methylundec-2-ene: A longer chain alkene with similar structural features.
Uniqueness
3-Methyldec-2-ene is unique due to its specific placement of the methyl group and the double bond, which influences its reactivity and physical properties. This structural arrangement can lead to different reaction pathways and products compared to its isomers .
Properties
CAS No. |
74630-26-5 |
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Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
3-methyldec-2-ene |
InChI |
InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h5H,4,6-10H2,1-3H3 |
InChI Key |
ORVUCTLMJXASEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=CC)C |
Origin of Product |
United States |
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